molecular formula C45H57N11O9S B11928386 Tetrazine-diazo-PEG4-biotin

Tetrazine-diazo-PEG4-biotin

Cat. No.: B11928386
M. Wt: 928.1 g/mol
InChI Key: PRZZCAMZDCKTKM-RYUVBBIPSA-N
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Description

Tetrazine-diazo-PEG4-biotin is a specialized compound used primarily in bio-conjugation and click chemistry. It features a terminal tetrazine group and a biotin group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazine-diazo-PEG4-biotin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing continuous flow chemistry techniques .

Mechanism of Action

Tetrazine-diazo-PEG4-biotin exerts its effects through the iEDDA reaction mechanism. The tetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications . The biotin group allows for easy purification and detection using avidin or streptavidin-based systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrazine-diazo-PEG4-biotin is unique due to its combination of a tetrazine group, a diazo bond, and a biotin group linked through a PEG chain. This structure allows for versatile applications in bio-conjugation, click chemistry, and targeted drug delivery, providing both reactivity and ease of detection .

Properties

Molecular Formula

C45H57N11O9S

Molecular Weight

928.1 g/mol

IUPAC Name

4-[[5-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]-2-hydroxyphenyl]diazenyl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C45H57N11O9S/c57-38-14-7-31(27-36(38)54-53-35-12-10-34(11-13-35)44(60)48-28-32-5-8-33(9-6-32)43-55-49-30-50-56-43)15-17-46-41(59)16-19-62-21-23-64-25-26-65-24-22-63-20-18-47-40(58)4-2-1-3-39-42-37(29-66-39)51-45(61)52-42/h5-14,27,30,37,39,42,57H,1-4,15-26,28-29H2,(H,46,59)(H,47,58)(H,48,60)(H2,51,52,61)/t37-,39-,42-/m0/s1

InChI Key

PRZZCAMZDCKTKM-RYUVBBIPSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2

Origin of Product

United States

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